molecular formula C11H14O2 B1584957 Vanitrope CAS No. 94-86-0

Vanitrope

Cat. No.: B1584957
CAS No.: 94-86-0
M. Wt: 178.23 g/mol
InChI Key: RADIRXJQODWKGQ-UHFFFAOYSA-N
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Description

Vanitrope, also known as propenyl guaethol, is a chemical compound with the molecular formula C11H14O2. It is known for its intensely sweet, vanilla-like olfactory profile, making it a popular choice in culinary creations, beverages, and cosmetics. This compound serves as a plausible substitute for vanillin in certain contexts due to its similar scent profile .

Preparation Methods

Vanitrope can be synthesized using eugenol as a raw material. The commonly used preparation method involves the use of diethyl carbonate as an ethylating reagent . The synthetic route typically includes the following steps:

    Starting Material: Eugenol is used as the starting material.

    Ethylation: Diethyl carbonate is used as the ethylating reagent.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial production methods for this compound involve large-scale synthesis using automated compounding units that can accommodate a limited number of ingredients. This method ensures the production of this compound in sufficient quantities for commercial use .

Chemical Reactions Analysis

Vanitrope undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Vanitrope has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which vanitrope exerts its effects involves its interaction with olfactory receptors in the nasal cavity. When inhaled, this compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its sweet, vanilla-like scent. This process involves the activation of brain regions associated with olfactory processing, memory retrieval, and odor recognition .

Comparison with Similar Compounds

Vanitrope is structurally similar to other vanilla-like compounds such as vanillin and vanillyl ethyl ether. it has a unique olfactory profile that sets it apart:

This compound’s unique combination of sweetness and intensity makes it a valuable substitute for vanillin in various applications.

Properties

IUPAC Name

2-ethoxy-5-prop-1-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,5-8,12H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADIRXJQODWKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047727
Record name 2-Ethoxy-5-(1-propenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 2-ethoxy-5-(1-propen-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

94-86-0
Record name Propenylguaethol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-ethoxy-5-(1-propen-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-ethoxy-5-(1-propen-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethoxy-5-(1-propenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-5-prop-1-enylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Vanitrope and what is it used for?

A: this compound (1-ethoxy-2-hydroxy-4-prophenylguaethol) is a synthetic flavoring compound [] known for its sweet, creamy, and vanilla-like aroma. It is frequently used as a cheaper alternative to natural vanilla extract in various food products such as cakes, ice cream, dairy products, and beverages [].

Q2: Can you describe a novel synthetic route for this compound?

A: Research suggests a new synthetic route for this compound starting with O-phenetidine []. This route involves alkylation of O-phenetidine as a key step, the product of which serves as an important intermediate in the final synthesis of this compound []. Further research is necessary to elucidate the complete synthetic pathway using this approach.

Q3: Are there any alternative compounds to this compound used in similar applications?

A: Yes, there are other compounds used as vanilla flavor alternatives. One research paper lists several compounds including ethyl vanillin, vanilla tincture, 2,3,5-trimethyl pyrazine, and 2,3-dimethyl pyrazine among others []. These compounds provide a range of vanilla-like aromas and are often used in combination to achieve a more complex and desirable flavor profile. The choice of alternative depends on the specific application, desired flavor profile, and cost considerations.

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